1-(5-Nitrothiophen-2-yl)azepane
Description
Properties
CAS No. |
706767-20-6 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)azepane |
InChI |
InChI=1S/C10H14N2O2S/c13-12(14)10-6-5-9(15-10)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2 |
InChI Key |
JJIIBMFCIDKRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrothiophen-2-yl)azepane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azepane under specific conditions. One common method includes the reduction of 5-nitrothiophene-2-carbaldehyde to 5-nitrothiophene-2-methanol, followed by its reaction with azepane in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitrothiophen-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: 1-(5-Aminothiophen-2-yl)azepane
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Nitrothiophen-2-yl)azepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Nitrothiophen-2-yl)azepane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
1-(5-Nitrothiophen-2-yl)ethanone
- Structure: Features a ketone group (ethanone) instead of azepane.
- Synthesis: Prepared via bromination of 1-(5-nitrothiophen-2-yl)ethanone using tetrabutylammonium tribromide (TBABr₃) .
- Reactivity : The electron-withdrawing nitro group facilitates electrophilic substitution reactions, making it a precursor for α,β-unsaturated ketones via SRN1 mechanisms .
AM-1241 (Azepane Derivative)
- Structure: Contains a 1-methylazepan-3-ylmethyl group attached to an indole-naphthylmethanone scaffold .
- Key Differences : The nitro group in 1-(5-nitrothiophen-2-yl)azepane is absent here; instead, AM-1241 includes an iodine substituent on the phenyl ring.
(Z)-N-(2-Bromo-3-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine
- Structure : A Schiff base with a nitrothiophene moiety linked to a methanimine group .
- Key Differences : Replaces azepane with a methanimine-bromophenyl group.
- Applications : Exhibits photochromic, thermochromic, and proton-transfer properties, highlighting the versatility of nitrothiophene derivatives in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
